molecular formula C9H6BrF3O B2666195 5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde CAS No. 2384835-08-7

5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2666195
CAS No.: 2384835-08-7
M. Wt: 267.045
InChI Key: OZJYBBYXNUKSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde is a multifunctional aromatic building block designed for advanced organic synthesis and pharmaceutical research. This compound features a benzaldehyde core substituted with bromine and trifluoromethyl groups, which are highly valuable in designing complex molecules. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. The presence of the trifluoromethyl group is particularly sought after in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. As a result, this compound is an essential precursor in the discovery and development of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. It is offered strictly for research use only and is not intended for diagnostic or therapeutic applications. All information presented is based on the structural properties of similar chemical entities, and researchers should verify the specific data for this compound through primary literature.

Properties

IUPAC Name

5-bromo-2-methyl-3-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJYBBYXNUKSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde typically involves the bromination of 2-methyl-3-(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS RN Purity (%) Key Properties/Applications
This compound Br (5), CH₃ (2), CF₃ (3) C₉H₆BrF₃O ~273.05 (calc.) Not specified in evidence High steric hindrance, electron-deficient aromatic ring
2-Bromo-5-(trifluoromethyl)benzaldehyde Br (2), CF₃ (5) C₈H₄BrF₃O 253.02 102684-91-3 97% Used in cross-coupling reactions
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde Br (5), F (2), CF₃ (3) C₈H₃BrF₄O 269.01 1291487-26-7 97% Enhanced electron-withdrawing effects due to fluorine
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde Br (3), t-Bu (5), OH (2) C₁₁H₁₃BrO₂ 265.13 Hydroxyl group enables hydrogen bonding

Key Observations :

  • Substituent Position : The position of bromine and trifluoromethyl groups significantly alters electronic properties. For example, 2-Bromo-5-(trifluoromethyl)benzaldehyde has a more electron-deficient para-substitution pattern compared to the meta-substituted target compound .
  • Functional Group Diversity : Hydroxyl or tert-butyl groups in analogs (e.g., 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde) enable distinct reactivity, such as participation in hydrogen bonding or bulky group-directed regioselectivity .

Reactivity Comparison :

  • The trifluoromethyl group in all analogs strongly withdraws electrons, activating the aromatic ring toward electrophilic substitution at meta/para positions.
  • The methyl group in the target compound may hinder reactions at the 2-position, whereas fluorine in 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde enhances electrophilicity at adjacent positions .

Physical and Spectroscopic Properties

  • Melting Points : Trifluoromethyl-substituted benzaldehydes typically exhibit higher melting points (e.g., 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde: mp 91–93°C) due to increased molecular rigidity .
  • Spectroscopy : NMR (¹H, ¹³C) and IR spectra of brominated benzaldehydes show characteristic signals for aldehydic protons (~10 ppm in ¹H NMR) and C=O stretches (~1700 cm⁻¹ in IR) .

Biological Activity

5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde is an organic compound that has garnered interest for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant research findings, including its applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzaldehyde structure. The molecular formula is C9H7BrF3O, with a molecular weight of approximately 254.05 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom allows for further functionalization, making it a versatile compound in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
  • Cell Signaling : It may alter gene expression related to metabolic processes, impacting cellular functions.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives exhibit antimicrobial properties. Studies suggest that similar compounds can inhibit the growth of various bacterial strains, indicating that this compound may possess comparable effects. For instance, compounds with trifluoromethyl groups have been shown to enhance antimicrobial activity due to increased lipophilicity.

Anticancer Potential

There is growing interest in the anticancer properties of compounds containing trifluoromethyl groups. Preliminary studies suggest that this compound may enhance the efficacy of certain anticancer therapies by acting synergistically with other agents. In vitro assays have shown promising results regarding its ability to induce apoptosis in cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

  • Antimicrobial Activity : A study demonstrated that derivatives of benzaldehyde effectively inhibited bacterial growth in vitro, suggesting potential applications in developing new antimicrobial agents.
  • Cytotoxicity Against Cancer Cells : In vitro assays indicated that this compound could induce cell death in various cancer cell lines, highlighting its potential as an anticancer agent .
  • Enzyme Interaction Studies : The compound has been used as a probe to study enzyme-substrate interactions, providing insights into how structural modifications influence biological activity.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines; enhances efficacy of other therapies
Enzyme InhibitionModulates activity through covalent bonding with nucleophilic sites on enzymes

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-methyl-3-(trifluoromethyl)benzaldehyde, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves halogenation and functional group introduction on a benzaldehyde scaffold. A plausible route includes:
  • Step 1 : Bromination of a methyl-substituted benzaldehyde precursor using reagents like NBS (N-bromosuccinimide) under radical initiation .
  • Step 2 : Trifluoromethylation via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with CF₃-containing boronic acids, often catalyzed by Pd complexes .
  • Key Factors :
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
  • Temperature : Elevated temperatures (80–120°C) accelerate coupling reactions .
  • Catalyst : Pd(PPh₃)₄ or CuI improves trifluoromethyl group incorporation .

Table 1 : Example Synthetic Conditions

Starting MaterialReagentsConditionsYield
2-Methyl-3-(trifluoromethyl)benzaldehydeNBS, AIBNDCM, reflux65–75%
5-Bromo-2-methylbenzaldehydeCF₃-Bpin, Pd(dba)₂DMF, 100°C50–60%

Q. How is this compound characterized, and what spectroscopic markers are critical?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aldehyde proton (~10 ppm), aromatic protons (6.5–8.5 ppm). Methyl and CF₃ groups appear as singlets at ~2.5 ppm and -60 ppm (¹⁹F NMR), respectively .
  • ¹³C NMR : C=O (~190 ppm), CF₃ (q, ~125 ppm) .
  • IR : Strong C=O stretch (~1700 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 269.01 (C₉H₆BrF₃O) with isotopic Br patterns .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The methyl group at position 2 hinders ortho-substitution, directing reactivity to the para-bromo position. This favors Suzuki-Miyaura couplings with bulkier boronic acids .
  • Electronic Effects : The electron-withdrawing CF₃ group deactivates the ring, slowing electrophilic substitutions but enhancing oxidative addition in Pd-catalyzed reactions .
  • Case Study : Substituting CF₃ with CH₃ reduces coupling efficiency by 30% due to decreased electron deficiency .

Q. What strategies mitigate side reactions (e.g., aldehyde oxidation) during functionalization of this compound?

  • Methodological Answer :
  • Protection : Use acetal protecting groups (e.g., ethylene glycol) under acidic conditions to shield the aldehyde during bromination or coupling .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation to carboxylic acid .
  • Low-Temperature Workup : Quench reactions at 0–5°C to stabilize intermediates .

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian09 to compute Fukui indices, identifying electrophilic hotspots. The bromine atom shows higher f⁻ values, favoring SNAr at the para position .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near CF₃ and Br) to predict attack sites .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate synthesis?

  • Methodological Answer :
  • Scaffold for Kinase Inhibitors : The CF₃ group enhances metabolic stability, while the aldehyde serves as a handle for Schiff base formation with amine-containing pharmacophores .
  • Case Study : Derivatives of this compound show IC₅₀ values < 100 nM against EGFR mutants in vitro .

Q. How is this compound utilized in materials science, such as MOF or polymer synthesis?

  • Methodological Answer :
  • Metal-Organic Frameworks (MOFs) : The aldehyde group coordinates with Zn²⁺ or Cu²⁺ nodes, while Br/CF₃ groups tune porosity for gas storage .
  • Polymer Functionalization : Acts as a crosslinker in fluorinated polymers, improving thermal stability (Tg > 200°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar derivatives: How to validate data?

  • Methodological Answer :
  • Source Comparison : PubChem lists mp 155–156°C for a hydroxyl analog , while industrial catalogs report 60–62°C for fluorinated variants . Differences arise from polymorphism or purity.
  • Validation : Perform DSC analysis at 5°C/min under N₂ and compare with literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.